molecular formula C10H22O B14466386 2,2,6-Trimethylheptan-3-ol CAS No. 66256-43-7

2,2,6-Trimethylheptan-3-ol

Cat. No.: B14466386
CAS No.: 66256-43-7
M. Wt: 158.28 g/mol
InChI Key: AXUPPSSNJCYJOX-UHFFFAOYSA-N
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Description

2,2,6-Trimethylheptan-3-ol: is an organic compound with the molecular formula C10H22O. It is a branched alcohol, characterized by the presence of three methyl groups attached to the heptane chain. This compound is often used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6-Trimethylheptan-3-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 2,2,6-Trimethylheptan-3-one, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the ketone precursor. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient conversion.

Chemical Reactions Analysis

Types of Reactions: 2,2,6-Trimethylheptan-3-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol can be oxidized to form the corresponding ketone, 2,2,6-Trimethylheptan-3-one, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form alkanes using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form alkyl chlorides.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products Formed:

    Oxidation: 2,2,6-Trimethylheptan-3-one.

    Reduction: Corresponding alkanes.

    Substitution: Alkyl chlorides.

Scientific Research Applications

Chemistry: 2,2,6-Trimethylheptan-3-ol is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is involved in various chemical transformations.

Biology: In biological research, this compound can be used as a solvent or reagent in biochemical assays and experiments.

Medicine: While specific medical applications are limited, derivatives of this compound may be explored for potential pharmaceutical uses.

Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2,6-Trimethylheptan-3-ol depends on its chemical reactivity. As an alcohol, it can participate in hydrogen bonding and act as a nucleophile in various reactions. Its molecular targets and pathways are primarily related to its functional group interactions in chemical processes.

Comparison with Similar Compounds

    2,2,4-Trimethylpentan-3-ol: Another branched alcohol with similar structural features.

    2,2,5-Trimethylhexan-3-ol: A compound with a similar backbone but different branching.

    2,2,3-Trimethylbutan-3-ol: A smaller branched alcohol with comparable properties.

Uniqueness: 2,2,6-Trimethylheptan-3-ol is unique due to its specific branching pattern and the position of the hydroxyl group. This structural arrangement influences its physical and chemical properties, making it distinct from other similar compounds.

Properties

CAS No.

66256-43-7

Molecular Formula

C10H22O

Molecular Weight

158.28 g/mol

IUPAC Name

2,2,6-trimethylheptan-3-ol

InChI

InChI=1S/C10H22O/c1-8(2)6-7-9(11)10(3,4)5/h8-9,11H,6-7H2,1-5H3

InChI Key

AXUPPSSNJCYJOX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(C(C)(C)C)O

Origin of Product

United States

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